molecular formula C18H18N2S B11815131 3-(4-Mesitylthiazol-2-yl)aniline

3-(4-Mesitylthiazol-2-yl)aniline

Cat. No.: B11815131
M. Wt: 294.4 g/mol
InChI Key: AVQWYQIMTQHCSY-UHFFFAOYSA-N
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Description

3-(4-Mesitylthiazol-2-yl)aniline is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure This particular compound is characterized by the presence of a mesityl group (a derivative of mesitylene) attached to the thiazole ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Mesitylthiazol-2-yl)aniline typically involves the reaction of mesitylene with thioamides and aniline derivatives. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Mesitylthiazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the aniline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted thiazole or aniline derivatives.

Scientific Research Applications

3-(4-Mesitylthiazol-2-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Mesitylthiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The mesityl group may enhance the compound’s binding affinity and selectivity. The aniline moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

3-(4-Mesitylthiazol-2-yl)aniline is unique due to the presence of the mesityl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18N2S

Molecular Weight

294.4 g/mol

IUPAC Name

3-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C18H18N2S/c1-11-7-12(2)17(13(3)8-11)16-10-21-18(20-16)14-5-4-6-15(19)9-14/h4-10H,19H2,1-3H3

InChI Key

AVQWYQIMTQHCSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)C3=CC(=CC=C3)N)C

Origin of Product

United States

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